![molecular formula C23H29ClN2O B6134187 N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide](/img/structure/B6134187.png)
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide
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Overview
Description
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide is a chemical compound that belongs to the class of opioids. It is commonly known as SNC80 and is used for scientific research purposes.
Mechanism of Action
SNC80 acts on the delta-opioid receptor and produces analgesic and antidepressant effects. It binds to the receptor and activates the G protein signaling pathway, leading to the inhibition of adenylate cyclase and the decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of neurotransmitter release and the modulation of pain perception and mood.
Biochemical and Physiological Effects:
SNC80 has been shown to produce potent analgesic effects in various animal models of pain. It has also been shown to have antidepressant effects in animal models of depression. SNC80 has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in pain perception and mood regulation. SNC80 has also been shown to modulate the immune system by inhibiting the release of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using SNC80 in lab experiments is its high selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without affecting other opioid receptors. SNC80 is also highly potent and produces long-lasting effects, which makes it useful for studying chronic pain and depression. However, one of the limitations of using SNC80 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of SNC80. One area of research is the development of more selective and potent delta-opioid receptor agonists, which could lead to the development of novel analgesics and antidepressants. Another area of research is the investigation of the role of the delta-opioid receptor in addiction and the development of drugs that can modulate the receptor to treat addiction. Additionally, the use of SNC80 in combination with other drugs, such as non-opioid analgesics or antidepressants, could lead to more effective treatments for pain and depression.
Synthesis Methods
The synthesis method of SNC80 involves the reaction of N-([1-(2-phenylethyl)piperidin-3-yl]methyl)-N-methylbenzamide with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out in a solvent, such as dichloromethane or toluene, at room temperature. The product is then purified using column chromatography to obtain SNC80 in high yield and purity.
Scientific Research Applications
SNC80 is widely used in scientific research to study the opioid receptor system. It is a selective delta-opioid receptor agonist and has been shown to have a high affinity for the delta-opioid receptor. SNC80 has been used in various studies to investigate the role of the delta-opioid receptor in pain, addiction, and depression. It has also been used to study the effects of opioids on the immune system and the central nervous system.
properties
IUPAC Name |
N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O/c1-18-5-9-21(10-6-18)23(27)25(2)16-20-4-3-14-26(17-20)15-13-19-7-11-22(24)12-8-19/h5-12,20H,3-4,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMHMUSFBLUQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CC2CCCN(C2)CCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,4-dimethylbenzamide |
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